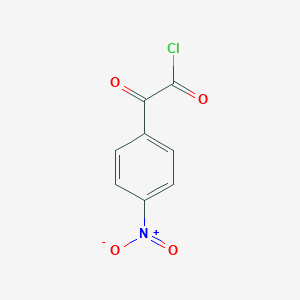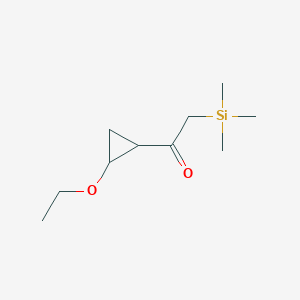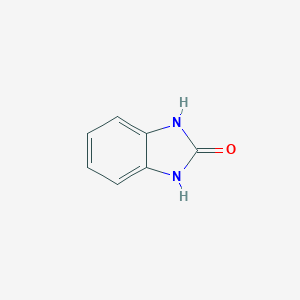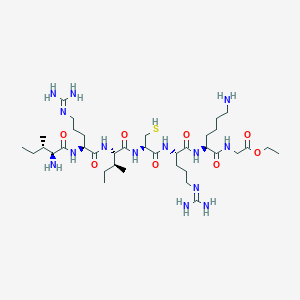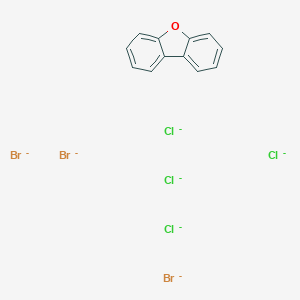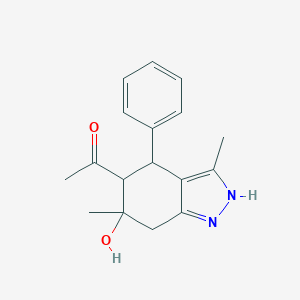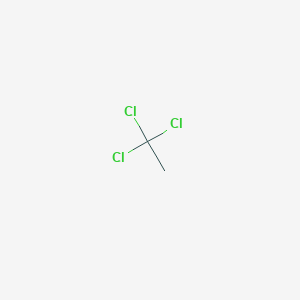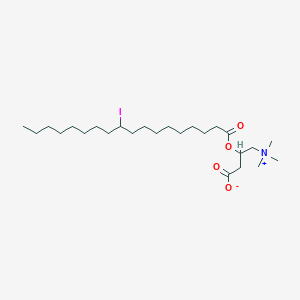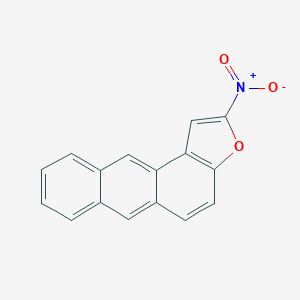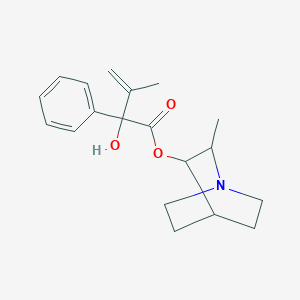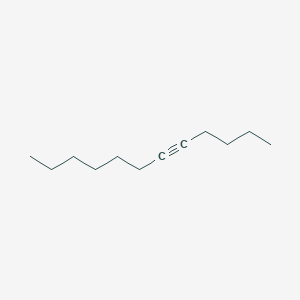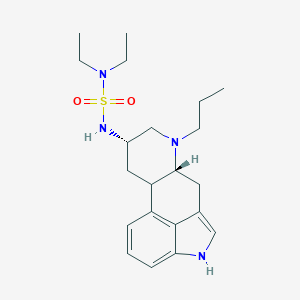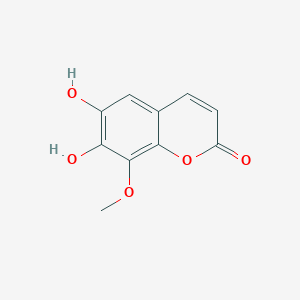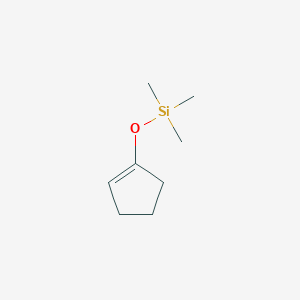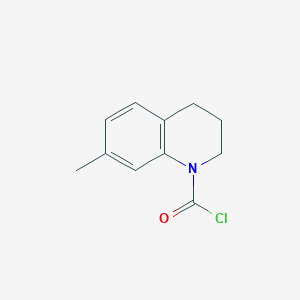
7-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various industries. This compound is also known as 7-methylquinoline-3,4-dihydro-1-carbonyl chloride or 7-MDQC.
作用機序
The mechanism of action of 7-MDQC is not well understood. However, it is believed to act as a nucleophile in certain reactions, such as the reaction with phosgene to form the carbonyl chloride.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of 7-MDQC. However, it has been reported to exhibit antimicrobial activity against certain bacterial strains.
実験室実験の利点と制限
The advantages of using 7-MDQC in lab experiments include its ease of synthesis and availability. However, its limitations include its potential toxicity and the lack of information on its biochemical and physiological effects.
将来の方向性
There are several future directions for the research on 7-MDQC, including the investigation of its potential applications in the development of new pharmaceuticals and agrochemicals. Additionally, further research is needed to understand its mechanism of action and to explore its potential use as a fluorescent probe for the detection of metal ions.
合成法
The synthesis of 7-MDQC can be achieved through several methods, including the reaction of 7-methylquinoline with phosgene. The reaction is carried out in the presence of a base and an organic solvent, such as dichloromethane or chloroform. The resulting product is purified through recrystallization or chromatography.
科学的研究の応用
7-MDQC has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a useful intermediate in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and dyes. Additionally, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
特性
CAS番号 |
103661-42-3 |
|---|---|
製品名 |
7-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride |
分子式 |
C11H12ClNO |
分子量 |
209.67 g/mol |
IUPAC名 |
7-methyl-3,4-dihydro-2H-quinoline-1-carbonyl chloride |
InChI |
InChI=1S/C11H12ClNO/c1-8-4-5-9-3-2-6-13(11(12)14)10(9)7-8/h4-5,7H,2-3,6H2,1H3 |
InChIキー |
YGYDYIWBTGAKNB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(CCCN2C(=O)Cl)C=C1 |
正規SMILES |
CC1=CC2=C(CCCN2C(=O)Cl)C=C1 |
同義語 |
1(2H)-Quinolinecarbonyl chloride, 3,4-dihydro-7-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



